molecular formula C23H29N5O2S2 B2639553 2-{[6-ethyl-2-(4-methylpiperidin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(4-ethylphenyl)acetamide CAS No. 1207035-03-7

2-{[6-ethyl-2-(4-methylpiperidin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(4-ethylphenyl)acetamide

Cat. No.: B2639553
CAS No.: 1207035-03-7
M. Wt: 471.64
InChI Key: XFUNNHMEKCXCCX-UHFFFAOYSA-N
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Description

2-{[6-ethyl-2-(4-methylpiperidin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(4-ethylphenyl)acetamide is a complex organic compound featuring a thiazolopyrimidine core

Scientific Research Applications

2-{[6-ethyl-2-(4-methylpiperidin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(4-ethylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of pyrimidine derivatives can vary widely depending on their specific structure and the biological target they interact with. Due to their resemblance in structure with the nucleotide base pair of DNA and RNA, they are recognized as valuable compounds in the treatment of various diseases, including cancer .

Future Directions

The development of more potent and efficacious drugs with pyrimidine scaffold is a promising area of research . The synthesis of new pyrimidine derivatives and the study of their biological activities are rapidly growing areas of organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-ethyl-2-(4-methylpiperidin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(4-ethylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazolopyrimidine core, followed by the introduction of the piperidine and acetamide groups. Common reagents include ethylamine, piperidine, and various sulfur-containing compounds. Reaction conditions often involve elevated temperatures and the use of solvents like dichloromethane or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-{[6-ethyl-2-(4-methylpiperidin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions vary but often involve controlled temperatures and inert atmospheres .

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Properties

IUPAC Name

2-[[6-ethyl-2-(4-methylpiperidin-1-yl)-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O2S2/c1-4-16-6-8-17(9-7-16)24-18(29)14-31-23-26-20-19(21(30)28(23)5-2)32-22(25-20)27-12-10-15(3)11-13-27/h6-9,15H,4-5,10-14H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFUNNHMEKCXCCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC)SC(=N3)N4CCC(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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